

In-Depth Technical Guide: Preliminary Reactivity Studies of Dimethyl 5-aminoisophthalate

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Compound of Interest

Compound Name: *Dimethyl 5-aminoisophthalate*

Cat. No.: *B182512*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary reactivity of **Dimethyl 5-aminoisophthalate**, a versatile organic intermediate. The document details its chemical and physical properties, outlines key synthetic routes, and explores its reactivity through various transformations of its functional groups. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.

Chemical and Physical Properties

Dimethyl 5-aminoisophthalate is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various sources.

Property	Value
Molecular Formula	C ₁₀ H ₁₁ NO ₄
Molecular Weight	209.20 g/mol
CAS Number	99-27-4
Melting Point	178-181 °C
Boiling Point	366.6 °C at 760 mmHg
Density	1.248 g/cm ³
Solubility	Soluble in chloroform.

Spectroscopic Data:

- ¹H NMR (DMSO-d₆, 400 MHz): δ= 10.9 (bs, 1H), 8.82 (m, 2H), 8.71 (d, J= 1.5 Hz, 2H), 8.23 (t, J= 1.5 Hz, 1H), 7.91 (m, 2H), 3.91 (s, 6H).[1]
- ¹³C NMR (DMSO-d₆, 100 MHz): δ= 165.2 (Cq), 164.4 (Cq), 150.4, 141.2 (Cq), 139.6 (Cq), 130.7 (Cq), 124.9, 124.8, 121.6, 52.6.[1]
- FTIR (KBr Wafer): The spectrum displays characteristic peaks corresponding to the functional groups present in the molecule.[2]

Synthesis of Dimethyl 5-aminoisophthalate

The most common synthetic route to **Dimethyl 5-aminoisophthalate** involves the reduction of the nitro group of Dimethyl 5-nitroisophthalate.

Experimental Protocol: Catalytic Hydrogenation

Materials:

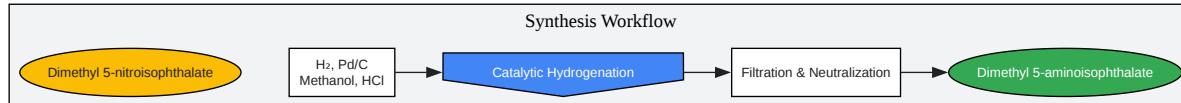
- Dimethyl 5-nitroisophthalate
- 5% Palladium on Carbon (Pd/C)
- Methanol

- 2M Hydrochloric Acid
- 2M Sodium Hydroxide
- Deionized Water
- Diatomaceous Earth (optional, for filtration)

Procedure:

- In a hydrogenation vessel, a mixture of Dimethyl 5-nitroisophthalate (1 equivalent) and 5% Pd/C (typically 5-10% by weight of the nitro compound) in methanol is prepared.
- An aqueous solution of 2M HCl is added to the mixture.
- The vessel is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 3-4 bar).
- The reaction mixture is stirred vigorously at a controlled temperature (e.g., 40-50 °C) until the hydrogen uptake ceases.
- Upon completion, the reaction is cooled to room temperature, and the hydrogen pressure is carefully released.
- The catalyst is removed by filtration, for instance through a pad of diatomaceous earth.
- The filtrate is concentrated under reduced pressure to remove the methanol.
- The resulting aqueous solution is neutralized with 2M NaOH to a pH of approximately 7-8, leading to the precipitation of the product.
- The solid product is collected by filtration, washed with deionized water, and dried under vacuum to afford **Dimethyl 5-aminoisophthalate**.

Yield: High yields, often exceeding 90%, are typically reported for this transformation.



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A simplified workflow for the synthesis of **Dimethyl 5-aminoisophthalate**.

Preliminary Reactivity Studies

The reactivity of **Dimethyl 5-aminoisophthalate** is primarily centered around its two key functional groups: the aromatic amino group and the two methyl ester groups.

Reactions of the Amino Group

The amino group is a versatile functional handle that can undergo a variety of chemical transformations.

The primary aromatic amino group of **Dimethyl 5-aminoisophthalate** can be readily converted into a diazonium salt, which is a valuable intermediate for the introduction of various other functional groups.

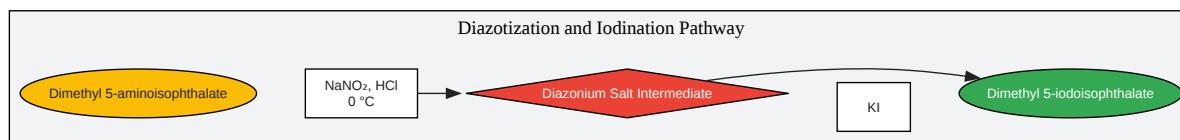
Experimental Protocol: Synthesis of Dimethyl 5-iodoisophthalate

Materials:

- **Dimethyl 5-aminoisophthalate**
- 2N Hydrochloric Acid
- Sodium Nitrite (NaNO₂)
- Potassium Iodide (KI)
- Ice

Procedure:

- **Dimethyl 5-aminoisophthalate** is dissolved in 2N HCl with stirring.
- The mixture is cooled to 0 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise, maintaining the temperature at 0 °C. The mixture is stirred for an additional 2 hours at this temperature.
- An ice-cold solution of potassium iodide in water is then added dropwise to the reaction mixture.
- The reaction is allowed to proceed, and upon completion, the product, Dimethyl 5-iodoisophthalate, is isolated through appropriate workup procedures, which may include extraction and purification by chromatography.



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Reaction pathway for the conversion of the amino group to an iodo group.

The amino group can be acylated to form the corresponding amide.

Experimental Protocol: Acylation with Isonicotinoyl Chloride

Materials:

- **Dimethyl 5-aminoisophthalate**
- Isonicotinoyl chloride hydrochloride
- Pyridine

- Dichloromethane (DCM)

Procedure:

- **Dimethyl 5-aminoisophthalate** is dissolved in a mixture of pyridine and DCM.
- Isonicotinoyl chloride hydrochloride is added portion-wise to the stirred solution.
- The reaction mixture is stirred at room temperature for an extended period (e.g., overnight).
- The reaction is quenched by the addition of water.
- The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- The crude product can be purified by recrystallization or column chromatography.

Yield: A yield of 89% has been reported for this specific acylation.[\[1\]](#)

The amino group can also participate in cross-coupling reactions, such as the Buchwald-Hartwig amination, to form new C-N bonds.

Experimental Protocol: Coupling with 3-Bromopyridine

Materials:

- **Dimethyl 5-aminoisophthalate**
- 3-Bromopyridine
- Potassium Phosphate (K_3PO_4)
- Xphos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$)
- Dry Toluene

Procedure:

- In an oven-dried Schlenk tube under an inert atmosphere, a mixture of **Dimethyl 5-aminoisophthalate**, 3-bromopyridine, K_3PO_4 , Xphos, and $Pd_2(dba)_3$ is prepared.
- Dry toluene is added, and the mixture is heated at an elevated temperature (e.g., 110 °C) for a specified time (e.g., 20 hours).
- After cooling, the reaction mixture is filtered, and the filtrate is concentrated.
- The crude product is purified by column chromatography.[\[1\]](#)

Reactions of the Ester Groups

The methyl ester groups can undergo hydrolysis to the corresponding carboxylic acids.

Experimental Protocol: Saponification to 5-Aminoisophthalic Acid

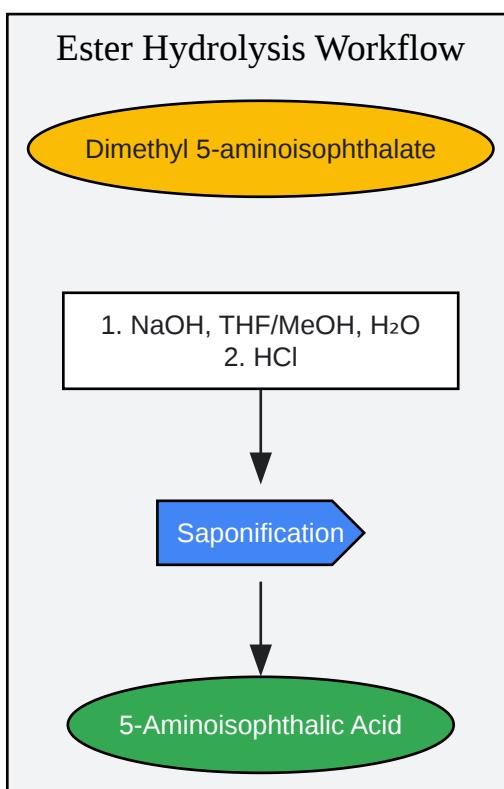
Materials:

- **Dimethyl 5-aminoisophthalate**
- Sodium Hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Deionized Water
- Hydrochloric Acid (HCl)

Procedure:

- **Dimethyl 5-aminoisophthalate** is dissolved in a mixture of THF and MeOH.
- An aqueous solution of NaOH is added to the reaction mixture.
- The mixture is heated (e.g., to 50 °C) and stirred for several hours.
- The organic solvents are removed under reduced pressure.

- The remaining aqueous solution is diluted with water and may be washed with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.
- The aqueous phase is then acidified with HCl to a low pH (e.g., pH 2), leading to the precipitation of the dicarboxylic acid.
- The solid product, 5-aminoisophthalic acid, is collected by filtration, washed with water, and dried.[1]



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A schematic representation of the ester hydrolysis process.

Potential Applications

Dimethyl 5-aminoisophthalate is a valuable building block in several areas of chemical synthesis. Its bifunctional nature, possessing both nucleophilic (amino) and electrophilic (ester) centers, allows for its use in the synthesis of a wide range of more complex molecules. It is a key intermediate in the production of:

- Polymers: The amino and ester functionalities (or the corresponding diacid) allow it to be used as a monomer in the synthesis of polyamides and polyesters, which can have applications as high-performance materials.
- Dyes and Pigments: The aromatic amine can be diazotized and coupled with various aromatic compounds to produce azo dyes.
- Pharmaceuticals and Agrochemicals: The isophthalate scaffold is present in various biologically active molecules, and **Dimethyl 5-aminoisophthalate** serves as a convenient starting material for their synthesis.

Conclusion

This technical guide has summarized the key preliminary reactivity studies of **Dimethyl 5-aminoisophthalate**. The compound's amino and ester groups provide two distinct points for chemical modification, making it a versatile intermediate in organic synthesis. The experimental protocols provided herein offer a starting point for researchers looking to utilize this compound in their own synthetic endeavors. Further exploration of its reactivity is warranted to fully unlock its potential in the development of novel materials and bioactive molecules.

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References

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- 2. Dimethyl 5-aminoisophthalate | C10H11NO4 | CID 66831 - PubChem [pubchem.ncbi.nlm.nih.gov]
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